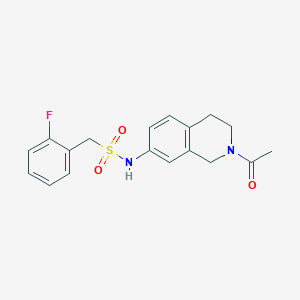

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-13(22)21-9-8-14-6-7-17(10-16(14)11-21)20-25(23,24)12-15-4-2-3-5-18(15)19/h2-7,10,20H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHCVFOKHRDRSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of 1,2,3,4-tetrahydroisoquinoline as the core structure. The acetylation of the tetrahydroisoquinoline followed by the introduction of the fluorophenyl group and methanesulfonamide moiety completes the synthesis. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Production of reduced derivatives such as amines.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

Chemistry: It serves as a versatile intermediate in organic synthesis, aiding in the construction of complex molecules.

Biology: Its biological activity has been explored in various assays, showing potential as a therapeutic agent.

Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to therapeutic outcomes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations:

Structural Variations: The target compound employs a methanesulfonamide group, which is less sterically hindered than the benzenesulfonamide in or the trifluoroacetyl group in . This may enhance solubility or reduce off-target interactions.

Synthetic Efficiency: The microwave-assisted synthesis in achieved a low yield (19.2%), suggesting challenges in optimizing coupling reactions for hybrid scaffolds. In contrast, the scalable synthesis in highlights robustness for large-scale production. The target compound’s synthesis likely parallels methods in , involving sulfonylation of a tetrahydroisoquinoline precursor, though specific conditions (e.g., conventional vs. microwave heating) remain speculative.

Functional Group Impact :

- Trifluoroacetyl () vs. acetyl (target and ): The stronger electron-withdrawing nature of the trifluoroacetyl group may enhance electrophilicity, influencing reactivity or binding affinity.

- Cyclopropylethyl side chain (): This lipophilic group could improve membrane permeability compared to the target’s simpler 2-fluorophenyl moiety.

Research Findings and Implications

While biological data for the target compound are absent in the provided evidence, insights from analogous compounds suggest:

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C_{14}H_{16}N_{2}O_{3}S

- Molecular Weight : 296.39 g/mol

- CAS Number : 16943701

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in various diseases.

- Receptor Modulation : The compound may modulate receptor activity, influencing neurotransmitter systems and potentially offering neuroprotective effects.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |

| A549 (Lung Cancer) | 4.5 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 6.0 | Inhibition of cell migration |

2. Neuroprotective Effects

The compound has shown promise in neurodegenerative disease models by protecting neuronal cells from oxidative stress and apoptosis.

3. Anti-inflammatory Properties

In preclinical studies, it has been noted to reduce inflammation markers in animal models of arthritis and other inflammatory conditions.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, this compound was tested on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 5 µM. The mechanism was linked to the activation of apoptotic pathways through caspase activation.

Case Study 2: Neuroprotection in Alzheimer's Model

A study conducted on a transgenic mouse model for Alzheimer's disease demonstrated that administration of this compound led to a significant reduction in amyloid-beta plaques and improved cognitive function as assessed by the Morris water maze test.

Q & A

What are the critical synthetic challenges and methodological considerations for preparing N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(2-fluorophenyl)methanesulfonamide?

The synthesis involves multi-step pathways, including:

- Acetylation of the tetrahydroisoquinoline core under anhydrous conditions to avoid hydrolysis of the acetyl group .

- Sulfonamide coupling between the activated sulfonyl chloride intermediate and the fluorophenyl moiety, requiring precise stoichiometry and temperature control (~0–5°C) to minimize side reactions .

- Purification via column chromatography or recrystallization to achieve >95% purity, monitored by HPLC .

Key challenges include regioselectivity during acetylation and managing competing nucleophilic pathways during sulfonamide formation.

How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms used in inhibition studies .

- Solubility issues : The compound’s limited aqueous solubility (logP ~3.2) may lead to inconsistent dosing in in vitro assays. Use of DMSO as a co-solvent should be standardized (e.g., <0.1% v/v) .

- Metabolic instability : Hepatic microsome assays can assess interspecies metabolic differences (e.g., human vs. rodent CYP450 profiles) .

What advanced analytical techniques are essential for confirming structural integrity and purity?

- NMR spectroscopy : 1H/13C NMR to verify acetyl group integration (δ ~2.3 ppm for CH3) and sulfonamide proton environments (δ ~7.5–8.0 ppm for aromatic fluorophenyl) .

- High-resolution mass spectrometry (HRMS) : Exact mass determination (calculated [M+H]+: ~403.12) to confirm molecular formula .

- X-ray crystallography : To resolve ambiguities in stereochemistry, particularly for the tetrahydroisoquinoline ring .

How can molecular docking studies predict the compound’s interaction with biological targets?

- Target selection : Prioritize receptors with known sulfonamide-binding pockets (e.g., carbonic anhydrase IX or kinase domains) .

- Docking protocols : Use software like AutoDock Vina with flexible ligand parameters and explicit solvation models. Validate against co-crystal structures of analogous compounds .

- Binding affinity validation : Follow up with surface plasmon resonance (SPR) to measure KD values, addressing discrepancies between in silico and experimental data .

What in vitro assays are recommended to evaluate inhibitory potency and selectivity?

- Enzyme inhibition : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease assays) with IC50 determination via dose-response curves (4-parameter logistic model) .

- Cellular viability : MTT assays in cancer lines (e.g., MCF-7, A549) with EC50 calculations, normalized to vehicle controls .

- Off-target screening : Employ panels like Eurofins’ SafetyScreen44 to assess selectivity against GPCRs, ion channels, and kinases .

How do electronic effects of substituents influence reactivity in derivatization reactions?

- Electron-withdrawing groups (e.g., -F on the phenyl ring) enhance electrophilicity at the sulfonamide sulfur, facilitating nucleophilic substitutions (e.g., with amines or thiols) .

- Steric hindrance : The 2-fluorophenyl group may reduce accessibility to bulky nucleophiles, requiring polar aprotic solvents (e.g., DMF) to improve reaction kinetics .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict reactive sites and guide synthetic modifications .

What strategies optimize reaction conditions for intermediates like the sulfonyl chloride precursor?

- Temperature control : Maintain ≤–10°C during sulfonation to prevent decomposition .

- Reagent selection : Use chlorosulfonic acid over SOCl2 for higher yields in sulfonyl chloride formation .

- Workup protocols : Quench excess reagent with ice-cold NaHCO3 to stabilize the intermediate .

How can structure-activity relationship (SAR) studies improve target affinity and reduce toxicity?

- Core modifications : Replace the acetyl group with carbamate or urea to modulate metabolic stability .

- Fluorophenyl substitution : Test 3-F or 4-F analogs to compare steric/electronic effects on binding .

- Tetrahydroisoquinoline ring expansion : Evaluate 6- or 8-membered rings for conformational flexibility .

What methodologies address low bioavailability in preclinical models?

- Salt formation : Prepare hydrochloride or mesylate salts to enhance solubility .

- Prodrug design : Introduce ester or phosphate groups at the acetyl moiety for hydrolytic activation in vivo .

- Nanoparticle encapsulation : Use PLGA-based carriers to improve plasma half-life in pharmacokinetic studies (e.g., SD rats) .

How do researchers validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Monitor protein stabilization upon compound binding using Western blot or MS .

- BRET/FRET biosensors : Quantify real-time target modulation in live cells (e.g., cAMP or Ca2+ signaling) .

- CRISPR knockouts : Confirm phenotype rescue in target-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.